molecular formula C11H12BrN B1449092 6-Bromo-3-ethyl-7-methyl-1H-indole CAS No. 1360965-54-3

6-Bromo-3-ethyl-7-methyl-1H-indole

Cat. No. B1449092
M. Wt: 238.12 g/mol
InChI Key: MPKMBERQIUEDDO-UHFFFAOYSA-N
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Description

“6-Bromo-3-methyl-1H-indole” is a chemical compound with the CAS Number: 1219741-50-0. It has a molecular weight of 210.07. The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

While specific synthesis methods for “6-Bromo-3-ethyl-7-methyl-1H-indole” were not found, indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .


Molecular Structure Analysis

The Inchi Code for “6-Bromo-3-methyl-1H-indole” is 1S/C9H8BrN/c1-6-5-11-9-4-7 (10)2-3-8 (6)9/h2-5,11H,1H3. The compound has a linear formula of C9H8BrN .


Physical And Chemical Properties Analysis

“6-Bromo-3-methyl-1H-indole” is a solid compound with a purity of 98%. It is stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Applications

Research on brominated indole derivatives, including structures similar to 6-Bromo-3-ethyl-7-methyl-1H-indole, has shown potential in developing new antimicrobial agents. Segraves and Crews (2005) discovered several brominated tryptophan derivatives from marine sponges with moderate inhibitory effects on Staphylococcus epidermidis, showcasing the antimicrobial potential of these compounds (Segraves & Crews, 2005).

Anticancer Potential

Yılmaz et al. (2020) studied 3-bromo-1-ethyl-1H-indole, a compound structurally related to 6-Bromo-3-ethyl-7-methyl-1H-indole, revealing its significant selective cytotoxicity towards cancer cell lines, indicating its potential as a promising molecule for designing new anticancer agents (Yılmaz et al., 2020).

Synthesis and Crystallography

Studies have also focused on the synthesis and crystallographic analysis of indole derivatives for potential applications in material science and pharmacology. For instance, Geetha et al. (2017) explored the crystal structure and Hirshfeld surface analysis of an indole derivative, providing insights into its molecular interactions and stability, important for drug design and material science applications (Geetha et al., 2017).

Pharmacological Properties

The exploration of indole derivatives for their pharmacological properties, such as the inhibition of glutathione S-transferase isozymes by 3-bromo-1-ethyl-1H-indole, suggests these compounds' potential in designing drugs with specific biological targets (Yılmaz et al., 2020).

Material Science

In material science, the structural analysis and synthesis of indole derivatives offer pathways to novel materials with specific physical and chemical properties. For example, Luo et al. (2019) presented the synthesis, crystal X-ray analysis, and vibrational spectral studies of a mecarbinate derivative, underscoring the methodological advancements in creating and characterizing new materials (Luo et al., 2019).

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, and H335. Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

6-bromo-3-ethyl-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)10(12)5-4-9(8)11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKMBERQIUEDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-ethyl-7-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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